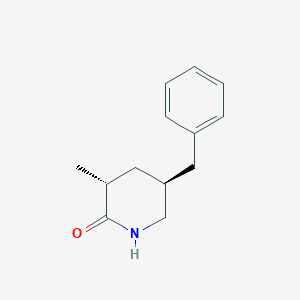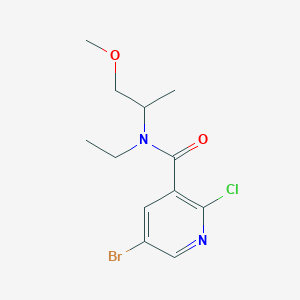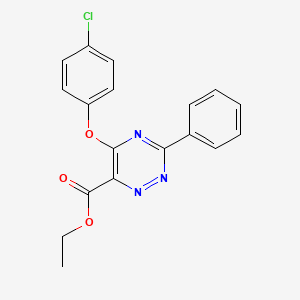
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, or (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, is a synthetic compound developed in the laboratory as a potential therapeutic agent. It is a member of the benzylpiperazino family of compounds, which are known for their broad range of biological activities. The compound has been studied extensively in both in vitro and in vivo models, and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one has been studied extensively in a variety of scientific research applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. In addition, it has been used as a model compound to study the structure-activity relationship of benzylpiperazino compounds. It has also been studied in the context of drug delivery systems and as a potential therapeutic agent for a variety of diseases.
Mécanisme D'action
The exact mechanism of action of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of the activity of enzymes involved in inflammation and cell proliferation, inhibition of the activity of enzymes involved in the production of reactive oxygen species, and modulation of the activity of ion channels.
Biochemical and Physiological Effects
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that it possesses anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. In vivo studies have shown that it can reduce inflammation and the growth of tumors in animal models. In addition, it has been shown to modulate the activity of ion channels, which could potentially lead to a variety of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one is a relatively easy compound to synthesize in the laboratory. The synthesis can be completed in a few steps and the product can be purified by column chromatography and recrystallization. However, the compound is not commercially available and must be synthesized in the laboratory. In addition, the compound is not stable in water and must be stored in an organic solvent.
Orientations Futures
The potential therapeutic applications of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one are vast and largely unexplored. Future research should focus on further elucidating the mechanisms of action of the compound and exploring its potential as a therapeutic agent for a variety of diseases. In addition, further research should focus on developing delivery systems that can effectively deliver the compound to the target tissue. Finally, further research should focus on identifying novel derivatives of the compound that may possess improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one was first reported in 1999 by a group of German researchers. The synthesis begins with the reaction of 4-benzylpiperazine with 1,3-benzodioxol-5-yl bromide in the presence of potassium carbonate. This reaction yields the desired product in a yield of over 90%. The product can then be purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-18-13-20-19(26-15-27-20)12-17(18)6-7-21(25)24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWMEBWOHHKNCM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide](/img/structure/B2908353.png)


![(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2908359.png)
![4-{Imidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B2908360.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2908362.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2908369.png)




![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2908375.png)